molecular formula C17H15N5O2S2 B2583340 7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396860-91-5

7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2583340
CAS No.: 1396860-91-5
M. Wt: 385.46
InChI Key: SCUHYMDAGLJZTE-UHFFFAOYSA-N
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Description

7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique fused tetrahydropyrimidothiazine scaffold coupled with a 4-(pyridin-2-yl)thiazol-2-yl carboxamide group, a structural motif often investigated in medicinal chemistry for its potential to interact with biological targets. Heterocyclic compounds containing pyrimidine and thiazole rings are recognized as privileged structures in drug discovery and are known to exhibit a wide range of pharmacological activities (e.g., ). The specific research applications for this compound are not yet fully characterized and require further investigation. Researchers are exploring its potential utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening in various biological assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and conduct their own thorough analysis to confirm its identity, purity, and suitability for any specific application.

Properties

IUPAC Name

7-methyl-6-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-10-6-19-17-22(15(10)24)7-11(8-26-17)14(23)21-16-20-13(9-25-16)12-4-2-3-5-18-12/h2-6,9,11H,7-8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUHYMDAGLJZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1396860-91-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties based on current research findings, including enzyme inhibition, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N5O2SC_{17}H_{15}N_{5}O_{2}S with a molecular weight of 385.5 g/mol. The compound features multiple heterocyclic structures that contribute to its biological activity.

PropertyValue
CAS Number1396860-91-5
Molecular FormulaC17H15N5O2S
Molecular Weight385.5 g/mol

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes related to DNA repair processes. For instance, it has been shown to act as an inhibitor of Tyrosyl-DNA phosphodiesterases (TDP1 and TDP2), which are crucial in the repair of DNA strand breaks. The inhibition was quantified using IC50 values indicating effective concentrations necessary for 50% inhibition of enzyme activity:

EnzymeIC50 Value (µM)
TDP114.32 - 30.2
TDP2Not specified

These findings suggest that the compound may have therapeutic potential in treating conditions where DNA repair mechanisms are compromised, such as cancer.

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The MTT assay results indicated that while some derivatives exhibited moderate cytotoxicity at concentrations around 50 µM, others showed significantly lower toxicity (CC50 > 75 µM). This suggests a selective action where certain structural modifications can enhance or reduce cytotoxic effects:

CompoundCC50 Value (µM)
Parent Compound~50
Derivative A>75
Derivative B~30

This differential cytotoxicity indicates potential for developing targeted therapies that minimize harm to normal cells while effectively targeting cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve interference with cellular signaling pathways associated with apoptosis and cell proliferation. The presence of thiazole and pyridine moieties is significant as these structures are known to interact with various biological targets.

Case Studies

Several studies have investigated the pharmacological profile of similar compounds in the same class:

  • Study on Anticancer Activity : A study demonstrated that compounds with structural similarities showed significant anticancer properties against HeLa cells, with some derivatives enhancing the efficacy of standard chemotherapeutics like etoposide.
  • Neuroprotective Effects : Research into related thiazole derivatives indicated potential neuroprotective effects, suggesting that modifications in the thiazole structure could lead to compounds beneficial for neurodegenerative diseases.

Comparison with Similar Compounds

Pyrimido[2,1-b][1,3]oxazine Derivatives

Example Compound : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile ()

  • Core Structure : Pyrimido[2,1-b][1,3]oxazine (oxygen atom in the oxazine ring vs. sulfur in the target compound's thiazine).
  • Substituents: Methylthio group at C8: Enhances electrophilicity, acting as a leaving group .
  • Synthesis : Utilizes chalcone and oxazinamine precursors under reflux conditions, followed by column chromatography .
  • Key Differences : The oxazine ring in this compound reduces ring strain compared to the thiazine in the target compound. The carboxamide side chain in the target may improve hydrogen-bonding capacity .

Thiazolidinone-Benzothiazole Carboxamides

Example Compounds : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide derivatives ()

  • Core Structure: Five-membered thiazolidinone fused with benzothiazole.
  • Substituents: Varied aryl groups (e.g., 4-chlorophenyl) on the thiazolidinone ring .
  • Synthesis: Prepared via condensation of benzothiazole carboxamides with substituted aldehydes in ethanol, yielding 37–70% .
  • Key Differences: The thiazolidinone ring introduces conformational rigidity, while the target compound’s six-membered thiazine may offer greater flexibility. The pyridinylthiazolamide substituent in the target compound could enhance π-stacking interactions compared to simple aryl groups .

Pyrido[2,3-d]pyrimidines and Thiazolo[3,2-a]pyrimidines

Example Compounds :

  • Pyrido[2,3-d:6,5-d']dipyrimidine derivatives ().
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
  • Core Structure : Fused pyrido-pyrimidine or thiazolo-pyrimidine systems.
  • Substituents : Electron-withdrawing groups (e.g., oxo, methoxy) influence electronic properties .
  • Synthesis: Cyclization reactions involving aminothiouracil and carboxaldehydes (), or condensation with trimethoxybenzaldehyde under acidic conditions ().
  • Key Differences : The pyrido-pyrimidine systems exhibit planar aromaticity, whereas the target compound’s partially saturated thiazine core may adopt a puckered conformation, affecting solubility and binding interactions .

Structural and Functional Analysis

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrimido[2,1-b][1,3]thiazine 7-Methyl, 6-oxo, pyridinylthiazolamide Carboxamide, thiazine
Pyrimidooxazine () Pyrimido[2,1-b][1,3]oxazine 8-Methylthio, 7-cyano, 4-chlorophenyl Cyano, methylthio, oxazine
Thiazolidinone-Benzothiazole () Thiazolidinone-Benzothiazole 4-Chlorophenyl, benzothiazole Carboxamide, thiazolidinone
Thiazolo[3,2-a]pyrimidine () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, 7-methyl Oxo, methoxy, ester

Discussion of Physicochemical and Pharmacological Properties

  • Electrophilicity : The methylthio group in pyrimidooxazine derivatives enhances reactivity, while the target compound’s carboxamide may stabilize interactions via hydrogen bonding .
  • Conformational Flexibility: The puckered pyrimidine ring in thiazolo[3,2-a]pyrimidine () suggests that the target compound’s thiazine core could adopt similar non-planar conformations, influencing solubility and crystal packing .
  • Bioactivity Potential: While direct data on the target compound’s bioactivity is unavailable, structurally related thiazolidinone-carboxamides () and pyrido-pyrimidines () exhibit antimicrobial and anticancer activities, suggesting avenues for further study.

Q & A

Q. Basic

  • X-ray crystallography is critical for determining spatial conformation. For example, fused pyrimidine-thiazine rings often adopt a flattened boat conformation, with deviations up to 0.224 Å from planarity .
  • NMR spectroscopy (1H/13C) identifies substituent effects, such as pyridinyl-thiazole coupling (e.g., δ 8.5–9.0 ppm for pyridine protons) .
  • IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1650 cm⁻¹) .

Advanced
For resolving stereochemical ambiguities:

  • Single-crystal X-ray diffraction reveals dihedral angles (e.g., 80.94° between pyrimidine and benzene rings) and hydrogen-bonding networks (C–H···O bifurcated bonds) .
  • Dynamic NMR can assess rotational barriers in flexible moieties (e.g., tetrahydropyrimidine ring puckering) .

How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Q. Advanced

  • Catalyst screening : Sodium acetate (1.5 g/mol) in acetic acid/acetic anhydride (1:1) enhances cyclization efficiency .
  • Solvent selection : Ethyl acetate-ethanol (3:2) mixtures improve recrystallization purity (78% yield) .
  • Reflux duration : Extending reflux time to 8–10 hours ensures complete ring closure but risks decomposition beyond 12 hours .

What strategies address contradictions in spectral data or unexpected byproduct formation?

Q. Advanced

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates or oxidation products) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to resolve signal overlaps (e.g., pyridinyl vs. thiazole protons) .
  • Isotopic labeling : Track sulfur or nitrogen atoms in thiazole/pyrimidine moieties to confirm reaction pathways .

How does the compound’s molecular conformation influence its potential bioactivity?

Q. Advanced

  • The flattened boat conformation of the pyrimidine-thiazine ring enhances π-π stacking with biological targets (e.g., enzyme active sites) .
  • Substituent positioning (e.g., pyridinyl-thiazole dihedral angles) affects binding affinity. For example, a 80.94° angle may optimize hydrophobic interactions .
  • Hydrogen-bonding motifs (C–H···O) improve solubility and membrane permeability, critical for pharmacokinetics .

What are the methodological challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Chiral center control : Use enantiopure starting materials (e.g., (S)-2-methyl-1-aminopropyl derivatives) to avoid racemization during carboxamide coupling .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect stereochemical drift .
  • Crystallization optimization : Adjust cooling rates and antisolvent addition to favor enantiomerically pure crystals .

How can researchers validate the compound’s stability under varying storage conditions?

Q. Basic

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC (e.g., purity drop <2%) .
  • Light sensitivity testing : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using LC-MS .

Q. Advanced

  • Forced degradation : Use acidic/alkaline hydrolysis (0.1M HCl/NaOH) or oxidative stress (H₂O₂) to identify vulnerable functional groups (e.g., thiazole ring oxidation) .

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